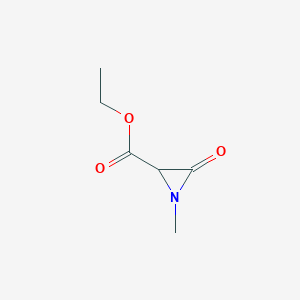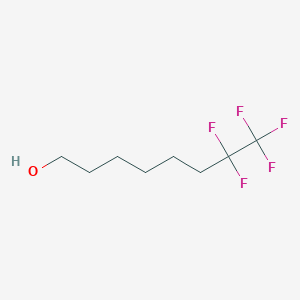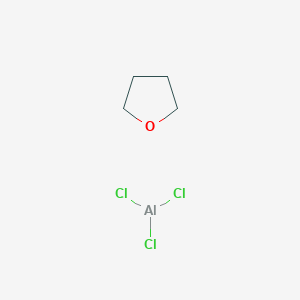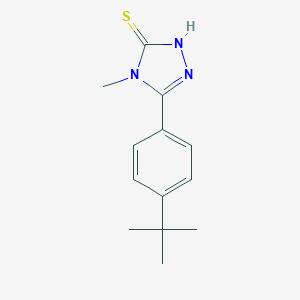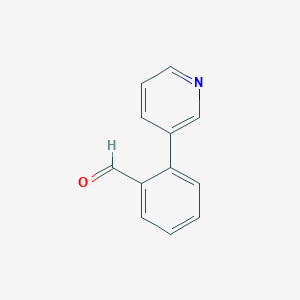
2-(Pyridin-3-Yl)Benzaldehyde
Übersicht
Beschreibung
2-(Pyridin-3-Yl)Benzaldehyde is a chemical compound with the molecular formula C12H9NO . It has a molecular weight of 183.21 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2-(Pyridin-3-Yl)Benzaldehyde and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 2-(Pyridin-3-Yl)-1H-benzo[d]imidazoles and 2-(Pyridin-3-Yl)-3H-imidazo[4,5-b]pyridine derivatives through a reaction involving a benzene-1,2-diamine or pyridine-2,3-diamine and a pyridine aldehyde .Molecular Structure Analysis
The molecular structure of 2-(Pyridin-3-Yl)Benzaldehyde contains a total of 24 bonds, including 15 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions involving 2-(Pyridin-3-Yl)Benzaldehyde have been explored in various studies . For example, one study reported the synthesis of 2-(Pyridin-3-Yl)-1H-benzo[d]imidazoles and 2-(Pyridin-3-Yl)-3H-imidazo[4,5-b]pyridine derivatives through a reaction with a benzene-1,2-diamine or pyridine-2,3-diamine .Physical And Chemical Properties Analysis
2-(Pyridin-3-Yl)Benzaldehyde is a solid substance . It has a molecular weight of 183.21 and a molecular formula of C12H9NO . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Application in Antimicrobial Research
- Summary of the Application: 2-(Pyridin-3-Yl)Benzaldehyde is used in the synthesis of novel biologically active pyridine derivatives. These derivatives have been tested as antimicrobial agents .
- Methods of Application or Experimental Procedures: The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .
- Results or Outcomes: The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans. With maximal antimicrobial activity against B. mycoides (33 mm) and C. albicans (29 mm), respectively, compounds 12a and 15 demonstrated the highest inhibition zone .
Application in Anticancer Research
- Summary of the Application: Pyridine-containing compounds, including 2-(Pyridin-3-Yl)Benzaldehyde, have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .
- Methods of Application or Experimental Procedures: The synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings has relied on pyridine derivatives . For example, Nicolaou et al. manifested cytotoxic properties in some lines of human cancer cells after he had synthesised pyridine epothilones .
- Results or Outcomes: Pyridine is a basic heterocyclic organic compound; it exhibited cytotoxic properties against tumour cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Application in Synthesis of Phosphorescent Iridium (III) Complex
- Summary of the Application: 4-(2-Pyridyl)benzaldehyde, a derivative of 2-(Pyridin-3-Yl)Benzaldehyde, is used as a ligand for the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium (III), a novel phosphorescent iridium (III) complex .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it involves the use of 4-(2-Pyridyl)benzaldehyde as a ligand .
- Results or Outcomes: The outcome is the synthesis of a novel phosphorescent iridium (III) complex .
Application in Anti-Tubercular Agents
- Summary of the Application: 2-(Pyridin-3-Yl)Benzaldehyde is used in the synthesis of anti-tubercular agents .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it involves the use of 2-(Pyridin-3-Yl)Benzaldehyde .
- Results or Outcomes: The outcome is the synthesis of anti-tubercular agents .
Application in Crystalline Polymorphs
- Summary of the Application: 2-(Pyridin-3-Yl)Benzaldehyde is used in the synthesis of crystalline polymorphs .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it involves the use of 2-(Pyridin-3-Yl)Benzaldehyde .
- Results or Outcomes: The outcome is the synthesis of crystalline polymorphs .
Safety And Hazards
Zukünftige Richtungen
The future directions for the study of 2-(Pyridin-3-Yl)Benzaldehyde and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . For instance, one study suggested that these compounds could be developed as potential therapeutic agents due to their antimicrobial, anti-tubercular, and antioxidant activities .
Eigenschaften
IUPAC Name |
2-pyridin-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUANRRVVJRTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397431 | |
| Record name | 2-(Pyridin-3-Yl)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-Yl)Benzaldehyde | |
CAS RN |
176690-44-1 | |
| Record name | 2-(Pyridin-3-Yl)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176690-44-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
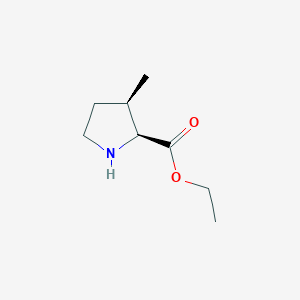
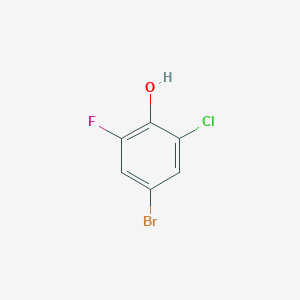
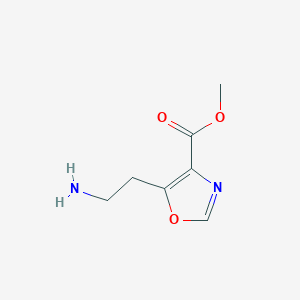
![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)
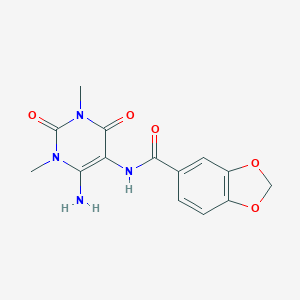
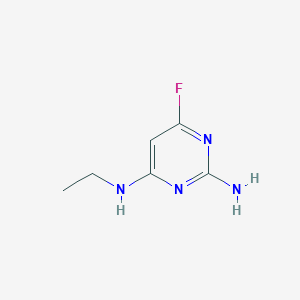
![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)
